3-Bromo-1-butene

Vue d'ensemble

Description

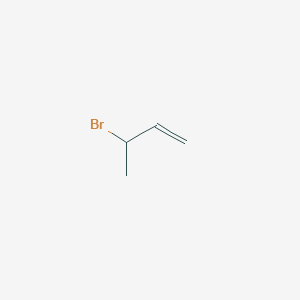

3-Bromo-1-butene: is an organic compound with the molecular formula C4H7Br . It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a bromine atom attached to the third carbon of a butene chain, making it a versatile building block in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Radical Bromination: One common method for preparing 3-Bromo-1-butene is through the radical bromination of 1-butene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Hydrobromination: Another method involves the addition of hydrogen bromide (HBr) to 1,3-butadiene.

Industrial Production Methods:

Continuous Flow Processes: Industrial production often employs continuous flow processes to ensure consistent quality and yield. These processes typically involve the controlled addition of bromine to butene under optimized conditions to maximize the production of this compound.

Analyse Des Réactions Chimiques

Electrophilic Addition Reactions

3-Bromo-1-butene undergoes electrophilic addition with HBr, yielding two structural isomers depending on temperature:

-

1,2-Addition (Kinetic Control) : At -80°C , the major product is This compound (80% yield) due to rapid formation of a resonance-stabilized allylic carbocation intermediate. The lower activation energy favors this pathway .

-

1,4-Addition (Thermodynamic Control) : At 40°C , the thermodynamically stable 1-bromo-2-butene dominates (80% yield). The reversibility of bromine addition allows the system to equilibrate, favoring the more stable product .

Energy Diagram for HBr Addition

| Parameter | 1,2-Adduct (this compound) | 1,4-Adduct (1-Bromo-2-butene) |

|---|---|---|

| Activation Energy (Eₐ) | Lower | Higher |

| Stability | Less stable | More stable (lower ΔG) |

| Dominant Condition | Low temperature (-80°C) | High temperature (40°C) |

The stability of 1-bromo-2-butene arises from reduced steric strain and hyperconjugation in the more substituted alkene .

Nucleophilic Substitution (Sₙ1)

Despite being a primary halide , this compound undergoes Sₙ1 reactions at rates comparable to secondary halides like 1-bromo-2-butene. This anomaly is explained by resonance stabilization of the allylic carbocation intermediate:

The delocalized positive charge across three carbons enhances stability, enabling rapid ionization even in primary systems .

Isomerization and Thermodynamics

This compound reversibly isomerizes to 1-bromo-2-butene under UV irradiation or thermal conditions. NIST thermochemistry data reveals:

| Reaction | ΔₓH° (kJ/mol) | Conditions |

|---|---|---|

| This compound ⇌ 1-Bromo-2-butene | -4.0 ± 0.54 | Gas phase, UV irradiation |

| +12 ± 0.59 | Gas phase, equilibrium |

The negative ΔₓH° indicates exothermic isomerization under UV, while the positive value at equilibrium highlights the thermodynamic preference for 1-bromo-2-butene at higher temperatures .

Radical Reactions

In the presence of N-bromosuccinimide (NBS) , this compound participates in allylic bromination via a radical chain mechanism. The weak allylic C–H bond (BDE ≈ 88 kcal/mol) facilitates hydrogen abstraction, forming a stabilized allylic radical :

Subsequent bromine abstraction yields polybrominated products, though steric effects influence regioselectivity in unsymmetrical systems .

Key Stability and Reactivity Trends

-

Resonance Stabilization : Governs carbocation stability and Sₙ1 reactivity .

-

Temperature Dependence : Determines kinetic vs. thermodynamic product distribution .

-

Steric Effects : Influence regioselectivity in radical bromination .

This compound’s unique interplay of kinetic and thermodynamic control, combined with resonance effects, makes it a valuable tool in organic synthesis.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: 3-Bromo-1-butene is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various substrates, facilitating the study of biological processes.

Medicine:

Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.

Industry:

Mécanisme D'action

Mechanism:

Radical Mechanism: In radical bromination, the reaction proceeds through the formation of a bromine radical, which abstracts an allylic hydrogen from 1-butene, forming an allylic radical.

Electrophilic Addition: In hydrobromination, the reaction involves the electrophilic addition of HBr to the double bond of 1,3-butadiene, forming a carbocation intermediate that rearranges to yield 3-Bromo-1-butene.

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

1-Bromo-2-butene: Another brominated butene isomer with the bromine atom at the second carbon.

4-Bromo-1-butene: A structural isomer with the bromine atom at the fourth carbon.

Uniqueness:

Activité Biologique

3-Bromo-1-butene (C4H7Br) is an organic compound that belongs to the class of haloalkenes. Its structure features a bromine atom attached to the third carbon of a four-carbon chain, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential applications and biological effects.

The biological activity of this compound is largely attributed to its role as an alkylating agent . The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions with biological macromolecules such as DNA and proteins. This interaction can lead to both therapeutic effects and toxicity, depending on the context and concentration used.

Applications in Medicinal Chemistry

Research has indicated that this compound may serve as an intermediate in synthesizing various bioactive compounds. Notably, it has been explored for:

- Antiviral Agents : Derivatives of this compound have shown potential antiviral properties.

- Anticancer Agents : Studies suggest it may contribute to developing compounds that target cancer cells through distinct mechanisms.

Comparative Analysis with Similar Compounds

When compared to other bromoalkenes, this compound displays unique reactivity patterns that can be advantageous in organic synthesis. Below is a comparative table highlighting key features:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Alkylating agent; selective reactions | Antiviral and anticancer synthesis |

| 1-Bromo-2-butene | Less selective | General organic synthesis |

| 4-Bromo-1-butene | Effective alkylating agent | Cancer treatment |

Research Findings

Recent studies have focused on the cytotoxicity and antiviral activities associated with this compound. Here’s a summary of key findings:

Cytotoxicity in Cancer Models

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve the formation of DNA adducts, leading to cell cycle arrest and apoptosis.

Antiviral Activity

Research has shown that derivatives of this compound can inhibit viral replication in specific models, suggesting potential use in antiviral drug development.

Case Studies

- Cytotoxicity Assessment : A study assessed the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in cell death, attributed to DNA damage.

- Antiviral Efficacy : Another investigation focused on the compound's ability to inhibit the replication of influenza virus in vitro, demonstrating promising results that warrant further exploration.

Propriétés

IUPAC Name |

3-bromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTGLEGIDHZTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944640 | |

| Record name | 3-Bromobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22037-73-6 | |

| Record name | 3-Bromo-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.